4-fluoro-3-methyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-3-methyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Forensic Toxicology
This compound has been identified in cases of fatal intoxication . It was found in the blood and urine of a deceased individual, suggesting its potential use as a marker in forensic toxicology .
Research Chemicals
The compound is classified as a novel synthetic stimulant and substituted cathinone . It has been used in research to understand the effects and toxicity of such substances .
Neurological Studies
Substituted cathinones, like this compound, are modified based on the structure of cathinone, an alkaloid found in the Khat plant . They have been used in neurological studies to understand the stimulatory effects associated with amphetamines .
Drug Synthesis
The compound has been used in the synthesis of other drugs . For example, it has been used to prepare lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .
Catalytic Reactions
This compound has been used as a reactant in various catalytic reactions . These include stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, and Suzuki-Miyaura cross-coupling and Heck reactions under air .
Radiosynthesis
A radiosynthesis method has been developed for a similar compound, 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide . This suggests potential applications of the compound in the field of nuclear medicine and imaging .
properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-19(23)22-9-8-14-4-5-16(11-15(14)12-22)21-26(24,25)17-6-7-18(20)13(2)10-17/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLUHDTLWKDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.